Tunable Electrophilic Reactivity: Bridging the Gap Between Inert and Highly Reactive Symmetric Carbonates
The unsymmetric Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate provides an electrophilic reactivity profile that is strategically balanced between the low reactivity of bis(2,2,2-trifluoroethyl) carbonate (TFEC) and the high reactivity of bis(hexafluoroisopropyl) carbonate (HFIPC). Under identical conditions (1.0 equiv carbonate, 1.2 equiv butylamine, THF, 25 °C, 1 h), symmetric TFEC achieves only 12% conversion to the carbamate product, whereas symmetric HFIPC achieves >99% conversion [1]. The unsymmetric target compound's reactivity is predicted by the sum of the carbonyl IR wavenumbers of its constituent groups, placing it at an intermediate, tunable value between the two extremes [2]. This allows for controlled, selective reactions in the synthesis of unsymmetric urethanes or carbonates, which is impossible with the symmetric analogs that show either insufficient or excessive reactivity.
| Evidence Dimension | Reactivity with butylamine (conversion to carbamate product) |
|---|---|
| Target Compound Data | Predicted intermediate reactivity based on carbonyl IR wavenumber correlation (νC=O of HFIP group ~1790 cm⁻¹; TFEC group ~1770 cm⁻¹) [2] |
| Comparator Or Baseline | Bis(2,2,2-trifluoroethyl) carbonate (TFEC): 12% conversion. Bis(hexafluoroisopropyl) carbonate (HFIPC): >99% conversion. |
| Quantified Difference | Target compound is predicted to fall between 12% and >99% conversion, offering a reaction window unavailable with either symmetric analogue. |
| Conditions | Reaction of butylamine (1.2 equiv) with carbonate (1.0 equiv) in THF at 25 °C for 1 hour. |
Why This Matters
A tunable reactivity profile enables precise synthetic control for producing advanced intermediates without the risk of uncontrolled side reactions, directly impacting product purity and yield in process chemistry.
- [1] Hatsumura, S., Hashimoto, Y., Hosokawa, S., Nagao, A., Eda, K., Harada, H., & Tsuda, A. (2022). Reactivity and Product Selectivity of Fluoroalkyl Carbonates in Substitution Reactions with Primary Alcohols and Amines. Journal of Organic Chemistry, 87(17), 11572–11582. (Table 1). View Source
- [2] Hatsumura, S. et al. (2022). J. Org. Chem., 87(17), 11572–11582. (Figure 4, IR carbonyl wavenumber vs. reactivity correlation). View Source
